molecular formula C11H11NO3 B1682210 VGX-1027 CAS No. 6501-72-0

VGX-1027

Katalognummer: B1682210
CAS-Nummer: 6501-72-0
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: MUFJHYRCIHHATF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von VGX-1027 beinhaltet die Bildung des Isoxazolrings, der ein wichtiger Strukturbestandteil der Verbindung ist. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsverfahren für this compound würden wahrscheinlich eine Optimierung dieser Synthesschritte beinhalten, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die großtechnische Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

VGX-1027 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren sowie kontrollierte Temperatur- und Druckbedingungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

VGX-1027 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die nachgeschaltete Signalübertragung der Toll-like-Rezeptoren TLR2, TLR4 und TLR6 blockiert. Diese Hemmung reduziert die Produktion von proinflammatorischen Zytokinen, einschließlich Interleukinen und Tumornekrosefaktor-alpha . Die beteiligten molekularen Zielstrukturen und Pfade umfassen die Modulation der Immunzellaktivierung und die Hemmung der Präsentation von entzündungsfördernden Antigenen .

Vergleich Mit ähnlichen Verbindungen

VGX-1027 ist einzigartig in seiner Fähigkeit, mehrere Toll-like-Rezeptoren gleichzeitig zu modulieren. Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine breit gefächerte Aktivität gegen mehrere Toll-like-Rezeptoren aus, was es zu einer vielseitigen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.

Biologische Aktivität

VGX-1027 is an isoxazoline compound recognized for its potent immunomodulatory properties. This article explores its biological activity, focusing on various studies that highlight its efficacy against autoimmune diseases, inflammatory conditions, and its potential therapeutic applications.

Overview of this compound

This compound (CAS No. 6501-72-0) is characterized as an orally active immunomodulator. Its chemical structure is represented by the formula C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol. The compound is soluble in DMSO and exhibits a crystalline solid appearance.

This compound primarily targets macrophages, inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has been shown to modulate signaling pathways associated with immune responses, including NF-κB and p38 MAP kinase pathways .

Autoimmune Diabetes

In studies involving NOD mice, this compound significantly reduced the incidence of insulitis and diabetes. It inhibited the proliferation of CD4+CD25− T cells in response to enterobacterial antigens and decreased the production of nitric oxide and pro-inflammatory mediators in pancreatic islets .

Inflammatory Colitis

This compound demonstrated efficacy in models of chemically induced inflammatory colitis. It reduced the severity of colitis symptoms and lowered levels of pro-inflammatory cytokines like TNF-α and IL-12p70 .

Endotoxin-Induced Uveitis

A notable study evaluated this compound's effects on endotoxin-induced uveitis (EIU) in Lewis rats. Treatment with this compound within 6 hours post-LPS challenge resulted in reduced clinical, histological, and serological signs of EIU compared to control groups. The compound effectively lowered aqueous humor protein levels and inflammatory cell infiltration .

Summary of Key Findings from Studies

Study Model Outcome
Stojanovic et al., 2007NOD MiceReduced incidence of diabetes and insulitis
Mangano et al., 2008Inflammatory Colitis ModelDecreased severity of colitis symptoms
Stojanovic et al., 2008Endotoxin-Induced UveitisMilder clinical signs compared to controls

Pharmacokinetics and Safety Profile

This compound has undergone pharmacokinetic evaluations showing that it is well-tolerated at doses up to 800 mg in single doses and 200 mg twice daily in multiple doses. The drug exhibits dose-proportional pharmacokinetics with a half-life ranging from approximately 4.9 to 10.05 hours across different studies. Notably, no significant toxicity was reported at pharmacological doses .

Rheumatoid Arthritis

This compound is under investigation for its potential use in treating rheumatoid arthritis. Preclinical studies indicate that it may effectively inhibit cytokine production associated with this condition .

Autism Spectrum Disorder (ASD)

Recent research explored this compound's effects on BTBR mice, an animal model for ASD. The compound improved social interaction behaviors while decreasing repetitive behaviors and inflammatory cytokine levels in the brain, suggesting possible therapeutic applications for neuroinflammatory disorders .

Eigenschaften

IUPAC Name

2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-11(14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFJHYRCIHHATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445023
Record name 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6501-72-0
Record name VGX-1027
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006501720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VGX-1027
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZENUZOLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKT814N13R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Benzaldehyde (1, 32.8 mmol) and hydroxylamine hydrochloride (33 mmol) were dissolved in methanol (100 ml) followed by addition of sodium carbonate (65 mmol). Overnight reaction gave the oxime derivative in 95% (2, 30.4 mmol). Chlorination of the oxime using N-chlorosuccinimide (31.6 mmol) in DMF (100 ml) quantitatively furnished chlorooxime (3). Compound 3 was then dissolved in THF/H2O (*0/20) and treated with 3-butenoate (24.5 mmol) and sodium carbonate (73.6 mmol). After completion, (12 h), the product was extracted with ethyl acetate and the organic extracts were washed with brine and dried over magnesium sulfate. GIT-27 was crystallized from ethyl acetate/heptane mixture. The structure was confirmed by 1H-NMR, 13C-NMR and mass spectroscopy. The daily dosage regimen will presumably vary within wide ranges, for instance from 0.1 to 10 mg/kg body weight.
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.6 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
chlorooxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
24.5 mmol
Type
reactant
Reaction Step Five
Quantity
73.6 mmol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VGX-1027
Reactant of Route 2
VGX-1027
Reactant of Route 3
VGX-1027
Reactant of Route 4
VGX-1027
Reactant of Route 5
VGX-1027
Reactant of Route 6
VGX-1027

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.